(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine

Descripción

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

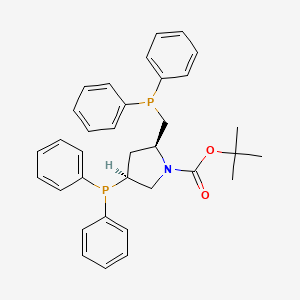

(2S,4S)-(-)-N-tert-butoxycarbonyl-4-diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine is a complex chiral diphosphine ligand characterized by its distinctive molecular architecture and stereochemical configuration. The compound possesses the molecular formula C₃₄H₃₇NO₂P₂ and a molecular weight of 553.61 grams per mole, establishing it as a relatively substantial organic molecule within the phosphine ligand family. The Chemical Abstracts Service registry number for this compound is 61478-28-2, providing a unique identifier for chemical databases and regulatory purposes.

The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl (2S,4S)-4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate. This nomenclature precisely describes the structural features and stereochemical configuration of the molecule. The compound features a five-membered pyrrolidine ring as its central scaffold, with two distinct phosphine substituents positioned at the 2 and 4 positions. The stereochemical descriptors (2S,4S) indicate the absolute configuration at these two chiral centers, which is crucial for the compound's catalytic properties and enantioselectivity.

The molecular structure incorporates several key functional elements that contribute to its effectiveness as a chiral ligand. The tert-butoxycarbonyl protecting group attached to the nitrogen atom of the pyrrolidine ring provides steric bulk and electronic stabilization. The two diphenylphosphine moieties serve as the primary coordination sites for transition metals, creating a bidentate ligand system capable of forming stable chelate complexes. The asymmetric arrangement of these phosphine groups around the chiral pyrrolidine backbone creates a well-defined chiral environment that is essential for achieving high levels of enantioselectivity in catalytic applications.

Historical Context in Chiral Ligand Development

The development of (2S,4S)-(-)-N-tert-butoxycarbonyl-4-diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine represents a significant milestone in the evolution of chiral phosphine ligands for asymmetric catalysis. The historical context of this compound's development can be traced back to the pioneering work in asymmetric hydrogenation, which began with the discovery of chiral phosphine ligands in the 1970s. The early breakthroughs achieved by Knowles and colleagues with 1,2-bis(diphenylphosphino)ethane-derived ligands established the foundation for subsequent developments in P-chiral phosphine chemistry.

The emergence of pyrrolidine-based diphosphine ligands marked a crucial advancement in the field, addressing several limitations of earlier chiral phosphine systems. Traditional backbone-chiral ligands, while effective in many applications, often suffered from conformational flexibility and limited substrate scope. The rigid pyrrolidine framework of this compound provides enhanced conformational control, leading to more predictable and reproducible stereochemical outcomes in catalytic reactions. This structural innovation represented a shift toward more rationally designed ligand systems that could achieve superior enantioselectivity through precise control of the chiral environment around the metal center.

The development of phosphine-borane methodology played a pivotal role in making P-chiral phosphine ligands more accessible synthetically. Prior to these advances, the synthesis of P-chiral phosphines was often challenging and inefficient, limiting their practical applications. The introduction of phosphine-borane intermediates provided a reliable route for preparing enantiomerically pure P-chiral phosphine ligands, enabling the systematic exploration of their catalytic properties. This synthetic breakthrough directly facilitated the development of sophisticated ligands like (2S,4S)-(-)-N-tert-butoxycarbonyl-4-diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine.

The compound's design philosophy reflects the broader trend toward multifunctional ligand systems that can provide multiple points of stereocontrol. The combination of backbone chirality from the pyrrolidine ring and the potential for additional stereochemical elements creates a ligand system capable of achieving exceptional levels of enantioselectivity. This approach represents a significant evolution from simpler chiral phosphine ligands toward more sophisticated systems designed to address specific challenges in asymmetric synthesis.

Role in Asymmetric Catalysis Research

(2S,4S)-(-)-N-tert-butoxycarbonyl-4-diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine has emerged as a crucial component in asymmetric catalysis research, particularly in rhodium-catalyzed asymmetric hydrogenation reactions. The ligand's effectiveness in these transformations stems from its ability to create a well-defined chiral environment around the metal center, enabling precise control over the stereochemical outcome of catalytic reactions. Research has demonstrated that rhodium complexes of this ligand can achieve exceptional levels of enantioselectivity, often exceeding 95% enantiomeric excess in the hydrogenation of various substrates.

The ligand's application in asymmetric hydrogenation has been extensively studied with α-dehydroamino acid derivatives, representing one of the most important classes of substrates for this transformation. The rhodium complexes formed with this ligand have shown remarkable catalytic activity and selectivity in the reduction of these substrates, producing optically active amino acid derivatives with high enantiomeric purity. The catalytic system has demonstrated broad substrate scope, accommodating various substitution patterns and functional groups while maintaining excellent stereoselectivity.

Research investigations have revealed important mechanistic insights into the operation of this ligand system in asymmetric catalysis. Studies using nuclear magnetic resonance spectroscopy and other analytical techniques have provided detailed information about the structure and dynamics of catalyst-substrate complexes. These investigations have shown that the substrate coordinates to the rhodium center through both the double bond and the carbonyl oxygen of the ester or amide functionality, creating a stable chelate complex that is crucial for achieving high enantioselectivity. The stereochemical outcome of the reaction is determined by the preferential formation of one diastereomeric catalyst-substrate complex over the other.

The ligand has also found applications in the immobilization of homogeneous catalysts, representing an important area of research for developing recyclable catalytic systems. Studies have shown that the ligand can be successfully attached to various solid supports, including soluble polymers, inorganic supports, and dendrimeric materials, while maintaining high levels of catalytic activity and enantioselectivity. These immobilized systems have achieved enantiomeric excesses up to 95% and turnover frequencies between 700 and 1400 per hour, demonstrating their potential for practical applications.

Propiedades

IUPAC Name |

tert-butyl (2S,4S)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3/t27-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMKBYZEJOQYIM-UCGGBYDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977042 | |

| Record name | tert-Butyl 4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61478-28-2 | |

| Record name | tert-Butyl 4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-1-tert-Butoxycarbonyl-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Reagents

- L-Hydroxyproline : Chiral starting material providing the pyrrolidine ring with defined stereochemistry.

- Di-tert-butyl dicarbonate (BOC2O) : For nitrogen protection.

- Triphenylphosphine or diphenylphosphine derivatives : Phosphorus sources for diphenylphosphino groups.

- Lithium aluminum hydride (LiAlH4) : Reducing agent for intermediate transformations.

- Methanesulfonyl chloride (MsCl) : For activation of hydroxyl groups.

- Solvents : Ethyl acetate, methanol, tetrahydrofuran (THF), dichloromethane (DCM).

- Sodium and lithium metals : For organometallic reagent preparation.

Stepwise Synthetic Route

Protection of Pyrrolidine Nitrogen

The nitrogen atom of L-hydroxyproline is protected by reaction with di-tert-butyl dicarbonate in an appropriate solvent (e.g., dichloromethane) under mild conditions to yield the N-BOC protected intermediate.Activation of Hydroxyl Group

The hydroxyl group at the 4-position is converted into a good leaving group, typically a mesylate, by treatment with methanesulfonyl chloride and a base such as triethylamine.Introduction of Diphenylphosphinomethyl Group at 2-Position

The 2-position is functionalized by lithiation (using lithium metal or organolithium reagents) followed by reaction with chlorodiphenylphosphine to install the diphenylphosphinomethyl substituent.Substitution at 4-Position

The mesylate at the 4-position is displaced by diphenylphosphine nucleophile or via a palladium-catalyzed coupling to introduce the diphenylphosphino group.Purification and Characterization

The final product is purified by recrystallization or chromatography to obtain white crystalline this compound with high enantiomeric purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| N-BOC Protection | Di-tert-butyl dicarbonate, DCM, RT | 85-95 | Mild conditions, inert atmosphere recommended |

| Hydroxyl Activation (Mesylation) | Methanesulfonyl chloride, Et3N, DCM, 0°C to RT | 80-90 | Controlled temperature to avoid side reactions |

| Lithiation and Phosphination at 2-Position | n-BuLi or Li, chlorodiphenylphosphine, THF, -78°C to RT | 70-85 | Strict anhydrous conditions required |

| Substitution at 4-Position | Diphenylphosphine nucleophile or Pd-catalyst, THF or toluene, reflux | 65-80 | Air-sensitive reagents; inert atmosphere necessary |

| Purification | Recrystallization or chromatography | 90+ | Ensures high purity and enantiomeric excess |

Research Findings and Optimization

- The stereochemical integrity of the pyrrolidine ring is maintained throughout the synthesis by starting from enantiopure L-hydroxyproline and using mild reaction conditions for protection and substitution steps.

- The use of BOC protection is critical to prevent nitrogen coordination or side reactions during lithiation and phosphination.

- Air and moisture sensitivity of diphenylphosphine reagents necessitate inert atmosphere techniques (argon or nitrogen) during key steps.

- Purification methods such as recrystallization from suitable solvents yield the product as white crystals with melting point 96-100 °C, consistent with literature data.

- Optical rotation measurements (α = -36° in benzene) confirm the stereochemical purity of the final ligand.

- Predicted boiling point (~639 °C) and pKa values (-2.47) indicate the compound’s stability and acidic/basic properties relevant for catalytic applications.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Material | Enantiopure L-hydroxyproline |

| Nitrogen Protection | BOC protection using di-tert-butyl dicarbonate |

| Phosphino Group Introduction | Lithiation and reaction with chlorodiphenylphosphine at 2-position; nucleophilic substitution or Pd-catalyzed coupling at 4-position |

| Key Reagents | Di-tert-butyl dicarbonate, methanesulfonyl chloride, lithium aluminum hydride, diphenylphosphine derivatives |

| Reaction Conditions | Anhydrous, inert atmosphere, low temperature (-78°C) for lithiation, mild for protection steps |

| Purification | Recrystallization or chromatographic methods |

| Product Characteristics | White crystalline solid, melting point 96-100 °C, optical rotation -36° (c=0.6, C6H6) |

Análisis De Reacciones Químicas

Types of Reactions

(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Reduction: The compound can participate in reduction reactions, often as a catalyst.

Substitution: The ligand can undergo substitution reactions where one of the phosphine groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

BPPM is primarily known for its role as a ligand in asymmetric synthesis. Its unique structure allows it to form stable complexes with transition metals, enhancing the selectivity and efficiency of various reactions.

Catalytic Reactions

BPPM has been utilized in several catalytic reactions, including:

-

Hydrogenation : BPPM-ligated catalysts have shown high enantioselectivity in the hydrogenation of prochiral ketones and alkenes. This application is crucial for producing pharmaceuticals where chirality is essential.

Reaction Type Substrate Type Enantioselectivity (%) Hydrogenation Prochiral Ketones Up to 98 Hydrogenation Alkenes Up to 95 - Cross-Coupling Reactions : BPPM is effective in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. Its steric and electronic properties enhance the reaction rates and yields.

Case Studies

Several studies highlight the effectiveness of BPPM in asymmetric catalysis:

- Study A : A research team demonstrated that using BPPM as a ligand in palladium-catalyzed reactions resulted in improved yields and enantioselectivity compared to traditional ligands. The study reported yields of over 90% with enantioselectivities exceeding 95% for various substrates.

- Study B : Another investigation focused on the use of BPPM in the synthesis of chiral amines via reductive amination processes, achieving high selectivity and efficiency.

Material Science Applications

Beyond catalysis, BPPM has potential applications in material science:

Coordination Polymers

BPPM can act as a building block for coordination polymers, which are materials composed of metal ions coordinated to organic ligands. These materials have applications in gas storage, separation technologies, and sensing devices.

Case Studies

- Study C : Researchers synthesized a series of coordination polymers using BPPM and various metal ions. The resulting materials exhibited unique properties such as high surface area and selective gas adsorption capabilities.

Mecanismo De Acción

The mechanism by which (2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine exerts its effects involves coordination to metal centers in catalytic cycles. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved include various transition metal complexes, such as those of palladium, rhodium, and iridium.

Comparación Con Compuestos Similares

Enantiomeric Pair: (2R,4R)-(+)-BPPM

The enantiomer (2R,4R)-(+)-BPPM (CAS: 72598-03-9) shares the same molecular formula and functional groups but exhibits opposite stereochemistry. This difference leads to distinct optical activities (e.g., [α]D values) and reversed enantioselectivity in catalytic reactions. Both ligands are white, air-sensitive powders, but their application outcomes diverge significantly in asymmetric synthesis due to spatial arrangement .

Table 1: Comparison of Enantiomers

Pyrrolidine Derivatives with Varied Substituents

Pyrrolidine derivatives with mercapto (-SH) or carboxamide groups, such as those synthesized by Matsumura et al. (), differ significantly in reactivity and application. For example:

- (2S,4S)-l-p-Nitrobenzyloxycarbonyl-2-methoxycarbonyl-4-mercapto-pyrrolidine (2f) : Features ester and mercapto groups, likely used as intermediates in peptide synthesis.

These compounds lack phosphine ligands, limiting their utility in metal-catalyzed reactions but expanding their roles in medicinal chemistry or as chiral auxiliaries .

Table 2: Key Pyrrolidine Derivatives

N-Boc-Hydroxyprolinol Derivatives

Compounds like N-Boc-(2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine () replace phosphine groups with hydroxyl moieties. These derivatives are employed in peptide synthesis or as chiral building blocks but lack the metal-coordination capability critical for catalysis. The absence of diphenylphosphino groups limits their use in transition-metal-mediated reactions .

Comparison with BINAP and Other Bisphosphine Ligands

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a widely used bisphosphine ligand with a biphenyl backbone. Unlike (2S,4S)-(-)-BPPM, BINAP’s rigid structure creates a larger bite angle, influencing metal coordination geometry and catalytic outcomes.

Critical Analysis of Structural and Functional Differences

- Steric and Electronic Effects : The BOC group in (2S,4S)-(-)-BPPM stabilizes the amine while the two PPh₂ groups provide strong electron-donating properties, crucial for metal-ligand interactions.

- Stereochemical Impact : Enantiomers like (2R,4R)-(+)-BPPM produce mirror-image products in asymmetric reactions, underscoring the importance of chirality in catalysis .

- Safety Considerations : Like other phosphine ligands, (2S,4S)-(-)-BPPM is air-sensitive, necessitating handling under nitrogen/argon. Derivatives with mercapto groups () may pose additional toxicity risks .

Actividad Biológica

(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine, commonly referred to as BPPM, is a chiral phosphine ligand with significant applications in asymmetric synthesis and catalysis. Its unique structural features contribute to its biological activity, particularly in the context of enzyme catalysis and interaction with biological systems.

- Molecular Formula : C34H37NO2P2

- Molecular Weight : 553.61 g/mol

- CAS Number : 61478-28-2

BPPM features a pyrrolidine backbone with two diphenylphosphino groups and a tert-butoxycarbonyl (BOC) protecting group, which enhances its stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of BPPM has been explored primarily through its role as a ligand in catalytic processes. Its ability to form stable complexes with metal ions makes it valuable in various catalytic applications, including:

- Catalysis in Organic Reactions :

-

Anticancer Activity :

- Some studies suggest that phosphine ligands like BPPM may exhibit anticancer properties by influencing the activity of certain enzymes involved in cancer cell proliferation. The exact mechanisms are still under investigation, but the potential for BPPM to act as an enzyme inhibitor opens avenues for therapeutic applications .

- Enzyme Interaction :

Case Studies

Several studies have documented the biological implications of BPPM:

-

Study on Palladium-Catalyzed Reactions :

In a study focusing on the efficiency of BPPM as a ligand for palladium complexes, researchers found that the use of BPPM significantly increased the reaction rates and yields in cross-coupling reactions compared to other ligands. This highlights its effectiveness in promoting chemical transformations that could be beneficial for drug development . -

Antitumor Activity Assessment :

A case study evaluated the cytotoxic effects of BPPM-derived compounds on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the BPPM structure could enhance its biological activity against cancer cells .

Data Table: Biological Activity Summary

Q & A

Q. What is the synthetic pathway for (2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine, and how is stereochemical integrity maintained?

The compound is synthesized via stereospecific functionalization of a pyrrolidine backbone. Key steps include:

- Introduction of diphenylphosphino groups at the 2- and 4-positions using organometallic reagents under inert conditions to prevent oxidation.

- Boc (tert-butoxycarbonyl) protection of the amine group to enhance stability during subsequent reactions.

- Chiral resolution or asymmetric synthesis to preserve the (2S,4S) configuration, often verified by chiral HPLC or X-ray crystallography . Critical intermediates and reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization .

Q. What are the primary applications of this compound in asymmetric catalysis?

The ligand is widely used in transition-metal-catalyzed asymmetric reactions, including:

- Rhodium-catalyzed hydrogenation of α,β-unsaturated ketones and esters to produce chiral alcohols and α-amino acids with high enantiomeric excess (ee) .

- Hydroformylation of alkenes, where the ligand’s steric and electronic properties direct regioselectivity and enantioselectivity .

- Palladium-catalyzed cross-coupling reactions , leveraging its bidentate phosphine coordination to stabilize metal centers .

Q. What handling precautions are required due to the compound’s air sensitivity?

- Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of phosphine groups.

- Use glovebox or Schlenk-line techniques for weighing and reaction setup.

- Monitor purity via ³¹P NMR to detect phosphine oxide byproducts, which can reduce catalytic activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address variable enantiomeric excess (ee) in hydrogenation reactions?

- Metal-ligand ratio : A 1:1.2 Rh:ligand ratio often balances activity and selectivity. Excess ligand can slow reaction kinetics .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance substrate solubility, while non-polar solvents (e.g., toluene) improve enantioselectivity.

- Pressure and temperature : Lower H₂ pressure (1–5 atm) and moderate temperatures (25–40°C) reduce side reactions while maintaining ee >95% .

- Additives : Chiral auxiliaries or Brønsted acids (e.g., trifluoroacetic acid) can stabilize transition states, improving selectivity .

Q. What analytical techniques resolve contradictions in stereochemical outcomes during hydroformylation?

- Chiral GC/HPLC : Quantifies ee of products and detects minor diastereomers.

- In-situ ³¹P NMR : Monitors ligand coordination geometry and metal-ligand interactions during catalysis.

- DFT calculations : Predict preferred transition states and rationalize unexpected stereochemical results (e.g., inversion at phosphorus centers) .

- X-ray crystallography : Resolves metal-ligand complex structures to correlate ligand conformation with selectivity .

Q. How does the ligand’s structure influence catalytic performance in challenging substrates (e.g., sterically hindered alkenes)?

- The C₂-symmetric pyrrolidine backbone enforces a rigid chiral environment, reducing conformational flexibility and improving stereocontrol.

- Diphenylphosphino groups provide strong σ-donor/π-acceptor properties, stabilizing low-oxidation-state metal centers (e.g., Rh(I), Pd(0)).

- Steric bulk from the Boc group prevents undesired substrate-metal interactions, enhancing selectivity for hindered alkenes .

Q. What strategies mitigate ligand degradation during long-term catalytic cycles?

- Add antioxidants : Triphenylphosphine or ascorbic acid reduces phosphine oxidation.

- Biphasic systems : Immobilize the ligand in ionic liquids to limit exposure to oxidizing agents.

- Ligand redesign : Introduce electron-withdrawing substituents (e.g., –CF₃) to phosphine groups to enhance oxidative stability .

Methodological Insights from Recent Studies

Green chemistry approaches for ligand synthesis and recycling

A 2024 study demonstrated a solvent-free chiral separation method using water-induced crystallization of (2S,4S)-TBMP, achieving 17.4% higher yield and 43.3% improved atom economy compared to traditional methods. Key steps:

- Computational modeling (Gaussian) : Predicted hydrogen-bonding patterns driving selective crystallization.

- Isolation of monohydrate : Only the (2S,4S) isomer forms stable hydrogen bonds with water, enabling >99% purity without organic solvents .

Handling stereochemical contradictions in mechanistic studies

Conflicting ee values in hydrogenation may arise from substrate-ligand mismatching . A systematic approach includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.